Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the nitro group and the ester functionality in this compound makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of N-propargylpyridiniums under basic conditions. One efficient method is the NaOH-promoted cycloisomerization, which can be carried out under ambient, aqueous, and metal-free conditions . This method provides a high yield in a short reaction time, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound often involves condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones . These reactions are typically carried out in the presence of a base and under controlled temperature conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 8-methyl-3-aminoimidazo[1,2-a]pyridine-2-carboxylate.
Reduction: Formation of 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylic acid.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antitumor agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components . These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, resulting in antimicrobial and antitumor effects.
Comparison with Similar Compounds
Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but lacks the methyl group at the 8-position.
7-Methyl-3-nitroimidazo[1,2-a]pyridine: Similar structure but lacks the ester functionality.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Contains different substituents at the 2 and 6 positions, leading to different biological activities.
The unique combination of the nitro group, ester functionality, and methyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has attracted considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₁N₃O₄, with a molecular weight of approximately 249.22 g/mol. The compound features an imidazo[1,2-a]pyridine core with a methyl group at the 8-position and a nitro group at the 3-position, contributing to its unique biological profile .
Antimicrobial Activity
Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains. The presence of the nitro group is crucial for enhancing antimicrobial activity, as observed in similar structures where nitro-substituted derivatives demonstrated improved efficacy against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Potential
The imidazo[1,2-a]pyridine scaffold is recognized for its anticancer properties. This compound may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. Preliminary studies suggest that this compound could serve as a lead structure for developing new anticancer agents targeting specific pathways involved in tumor growth and metastasis .
Antitubercular Activity
The compound's structural similarity to known antitubercular agents suggests potential efficacy against Mycobacterium tuberculosis. The nitro group plays a pivotal role in the mechanism of action by facilitating the release of reactive nitrogen species within bacterial cells, which can lead to cell death. Research has indicated that modifications to the nitro group can significantly alter the compound's activity against tuberculosis, highlighting the importance of structure-activity relationship (SAR) studies in optimizing its pharmacological profile .
Understanding the mechanisms underlying the biological activity of this compound involves examining its interactions with biological targets. Interaction studies have shown that this compound may bind to specific enzymes or receptors involved in cellular signaling pathways. These interactions can modulate various biological processes such as gene expression and metabolic activity, ultimately influencing therapeutic outcomes.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other compounds in the imidazo[1,2-a]pyridine class is essential:
Compound Name | Key Features | Biological Activity |
---|---|---|
Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | Amino group at position 6 | Antimicrobial |
Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate | Bromo substituent at position 7 | Anticancer |
Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate | Trifluoromethyl group at position 5 | Enhanced lipophilicity |
The presence of both a nitro group and a methyl substituent in this compound distinguishes it from these similar compounds and may influence its biological activity and pharmacokinetic properties significantly .
Case Studies and Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited MIC values comparable to standard antibiotics against resistant strains of bacteria.
- Anticancer Activity : In vitro assays revealed that treatment with this compound resulted in significant apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Mechanistic Insights : Research utilizing biochemical assays highlighted that this compound could inhibit specific enzymes involved in bacterial cell wall synthesis, leading to increased susceptibility of bacteria to other antimicrobial agents.
Properties
CAS No. |
67625-34-7 |
---|---|
Molecular Formula |
C11H11N3O4 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11N3O4/c1-3-18-11(15)8-10(14(16)17)13-6-4-5-7(2)9(13)12-8/h4-6H,3H2,1-2H3 |
InChI Key |
ISISRSMPDZWMFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=C(C2=N1)C)[N+](=O)[O-] |
Origin of Product |
United States |
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